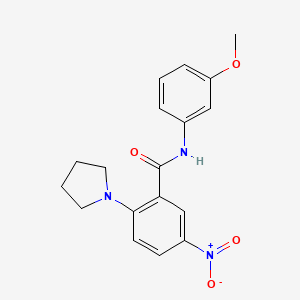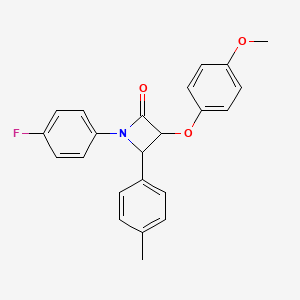![molecular formula C24H23ClN2O2S B4072735 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072735.png)
2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide
説明
2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide, also known as CPB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
作用機序
The mechanism of action of 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR) signaling pathways, which play a crucial role in cell proliferation and survival. This compound has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and physiological effects
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and metastasis, inhibit inflammation and pain, and improve cognitive function. This compound has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields and purity. This compound is also stable under various conditions, making it suitable for various biological assays. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide research. One potential direction is to develop more potent and selective analogs of this compound for cancer therapy. Another direction is to study the potential of this compound in combination with other anticancer agents to enhance its efficacy. This compound could also be further studied for its potential in the treatment of inflammatory and pain-related disorders. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific applications. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective analogs for various therapeutic applications.
科学的研究の応用
2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
This compound has also been studied for its anti-inflammatory and analgesic effects. In animal models, this compound has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes this compound a potential candidate for the treatment of inflammatory and pain-related disorders.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2S/c1-16(18-8-4-3-5-9-18)26-24(29)21-10-6-7-11-22(21)27-23(28)17(2)30-20-14-12-19(25)13-15-20/h3-17H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLOAVZAMJDMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B4072653.png)
![4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4072663.png)
![N-allyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072670.png)
![1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B4072676.png)
![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4072696.png)
![2,6-bis(tetrahydro-2-furanylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4072703.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072707.png)

![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4072716.png)
![1-[1-(2,3-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4072721.png)
![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4072740.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4072752.png)

![N-allyl-2-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072768.png)